N-(3,4-difluorophenyl)-2-(2-methylphenoxy)acetamide
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Overview
Description
N-(3,4-difluorophenyl)-2-(2-methylphenoxy)acetamide: is an organic compound that belongs to the class of acetamides It is characterized by the presence of a difluorophenyl group and a methylphenoxy group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3,4-difluorophenyl)-2-(2-methylphenoxy)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 3,4-difluoroaniline and 2-methylphenol.
Formation of Intermediate: The 3,4-difluoroaniline is reacted with chloroacetyl chloride to form N-(3,4-difluorophenyl)chloroacetamide.
Final Product Formation: The intermediate is then reacted with 2-methylphenol in the presence of a base such as potassium carbonate to yield this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions such as:
Solvent Selection: Use of solvents like dichloromethane or toluene to enhance reaction efficiency.
Temperature Control: Maintaining reaction temperatures between 0°C to 50°C to ensure optimal yield.
Purification: Techniques such as recrystallization or column chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions: N-(3,4-difluorophenyl)-2-(2-methylphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the acetamide group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted acetamides or phenoxy derivatives.
Scientific Research Applications
N-(3,4-difluorophenyl)-2-(2-methylphenoxy)acetamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3,4-difluorophenyl)-2-(2-methylphenoxy)acetamide involves its interaction with specific molecular targets. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in metabolic pathways.
Receptor Interaction: Interacting with cellular receptors to trigger specific biological responses.
Pathway Modulation: Affecting signaling pathways that regulate cellular functions.
Comparison with Similar Compounds
N-(3,4-difluorophenyl)-2-(2-methylphenoxy)acetamide can be compared with other similar compounds, such as:
N-(3,4-dichlorophenyl)-2-(2-methylphenoxy)acetamide: Similar structure but with chlorine atoms instead of fluorine.
N-(3,4-difluorophenyl)-2-(2-ethylphenoxy)acetamide: Similar structure but with an ethyl group instead of a methyl group.
N-(3,4-difluorophenyl)-2-(2-methoxyphenoxy)acetamide: Similar structure but with a methoxy group instead of a methyl group.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Properties
IUPAC Name |
N-(3,4-difluorophenyl)-2-(2-methylphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F2NO2/c1-10-4-2-3-5-14(10)20-9-15(19)18-11-6-7-12(16)13(17)8-11/h2-8H,9H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAUCFRMQUANKAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NC2=CC(=C(C=C2)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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